- Enantioselective synthesis of amino acids from ammonia, Nature Catalysis, 2022, 5(6), 571-577
Cas no 90989-12-1 ((2S)-2-aminohex-5-enoic acid)
(2S)-2-aminohex-5-enoic acid structure
Product Name:(2S)-2-aminohex-5-enoic acid
CAS-Nr.:90989-12-1
MF:C6H11NO2
MW:129.157041788101
MDL:MFCD08272861
CID:2196875
PubChem ID:11367001
Update Time:2024-12-09
(2S)-2-aminohex-5-enoic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (S)- 2-(3’-butenyl)glycine
- (S)-2-Aminohex-5-enoic acid
- (S)-2-(3'-butenyl) glycine
- L-Homoallylglycine
- (2S)-2-Amino-5-hexenoic acid (ACI)
- 5-Hexenoic acid, 2-amino-, (S)- (ZCI)
- (2S)-2-Aminohex-5-enoic acid
- (S)-2-Amino-5-hexenoic acid
- (S)-2-Amino-hex-5-enoic acid
- (2S)-2-aminohex-5-enoic acid
-
- MDL: MFCD08272861
- Inchi: 1S/C6H11NO2/c1-2-3-4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m0/s1
- InChI-Schlüssel: NPSWHDAHNWWMEG-YFKPBYRVSA-N
- Lächelt: [C@H](N)(CCC=C)C(=O)O
Berechnete Eigenschaften
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 9
- Anzahl drehbarer Bindungen: 4
Experimentelle Eigenschaften
- Dichte: 1.064±0.06 g/cm3 (20 ºC 760 Torr),
- Schmelzpunkt: >270 ºC
- Siedepunkt: 242.0±28.0 ºC (760 Torr),
- Flammpunkt: 100.2±24.0 ºC,
- Löslichkeit: Auflösung (81 g/l) (25° C),
(2S)-2-aminohex-5-enoic acid Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM220574-1g |
(S)-2-Aminohex-5-enoic acid |
90989-12-1 | 95% | 1g |
$468 | 2021-06-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FL748-250mg |
(2S)-2-aminohex-5-enoic acid |
90989-12-1 | 95+% | 250mg |
1870CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FL748-100mg |
(2S)-2-aminohex-5-enoic acid |
90989-12-1 | 95+% | 100mg |
942CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FL748-200mg |
(2S)-2-aminohex-5-enoic acid |
90989-12-1 | 95+% | 200mg |
1223.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FL748-1g |
(2S)-2-aminohex-5-enoic acid |
90989-12-1 | 95+% | 1g |
3915.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FL748-50mg |
(2S)-2-aminohex-5-enoic acid |
90989-12-1 | 95+% | 50mg |
435.0CNY | 2021-07-12 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S48840-100mg |
(S)-2-Aminohex-5-enoic acid |
90989-12-1 | 100mg |
¥836.0 | 2021-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S48840-250mg |
(S)-2-Aminohex-5-enoic acid |
90989-12-1 | 250mg |
¥1206.0 | 2021-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S48840-1g |
(S)-2-Aminohex-5-enoic acid |
90989-12-1 | 1g |
¥4076.0 | 2021-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S48840-5g |
(S)-2-Aminohex-5-enoic acid |
90989-12-1 | 5g |
¥13056.0 | 2021-09-07 |
(2S)-2-aminohex-5-enoic acid Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 16 h, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Methanol , Dichloromethane ; 60 °C
Referenz
- Large scale enantiomeric synthesis, purification, and characterization of ω-unsaturated amino acids via a Gly-Ni(II)-BPB-complex, Tetrahedron, 2004, 60(37), 8233-8243
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; rt; 50 °C
Referenz
- Asymmetric synthesis, biological activity and molecular docking studies of some unsaturated α-amino acids, derivatives of glycine, allylglycine and propargylglycine, Journal of Molecular Structure, 2020, 1208,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide , Sulfuric acid magnesium salt (1:1) Solvents: Water
1.2 Reagents: Sulfuric acid Solvents: Water
1.3 Reagents: Benzaldehyde , Sodium hydroxide Solvents: Water
1.2 Reagents: Sulfuric acid Solvents: Water
1.3 Reagents: Benzaldehyde , Sodium hydroxide Solvents: Water
Referenz
- A biocatalytic route to enantiomerically pure unsaturated α-H-α-amino acids, Advanced Synthesis & Catalysis, 2001, 343, 662-674
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 6 h, rt
Referenz
- Methylene analogs of neopetrosiamide as potential antimetastatic agents: solid-supported syntheses using diamino diacids for pre-stapling of peptides with multiple disulfides, Organic Letters, 2021, 23(23), 9216-9220
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Methanol , Water
Referenz
- A novel strategy toward [6,5]-bicyclic β-turn dipeptide, Tetrahedron Letters, 2002, 43(37), 6669-6672
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide , Monopotassium phosphate Solvents: Water ; 15 min, pH 7.5 - 8, 40 °C
1.2 Catalysts: Aminoacylase
1.2 Catalysts: Aminoacylase
Referenz
- Homoallylglycine residues are superior precursors to orthogonally modified thioether containing polypeptides, Chemical Communications (Cambridge, 2018, 54(48), 6196-6199
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 1 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 40 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 40 °C
Referenz
- Thiyl Glycosylation of Olefinic Proteins: S-Linked Glycoconjugate Synthesis, Angewandte Chemie, 2009, 48(42), 7798-7802
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide , Monopotassium phosphate Catalysts: Aminoacylase Solvents: Water ; pH 7.5 - 8, 40 °C
1.2 40 °C → 60 °C
1.2 40 °C → 60 °C
Referenz
- Influence of Sulfoxide Group Placement on Polypeptide Conformational Stability, Journal of the American Chemical Society, 2019, 141(37), 14530-14533
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Lithium hydroxide Catalysts: Cobalt chloride (CoCl2) Solvents: Water ; pH 7.5, 38 °C
1.2 Reagents: Ammonium hydroxide Catalysts: Aminoacylase ; 24 h, pH 7.5, 38 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
1.4 Reagents: Dowex 50W-X8
1.2 Reagents: Ammonium hydroxide Catalysts: Aminoacylase ; 24 h, pH 7.5, 38 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
1.4 Reagents: Dowex 50W-X8
Referenz
- α-Chymotrypsin and L-acylase aided synthesis of 5-hydroxypipecolic acid via Jacobsen's hydrolytic kinetic resolution of epoxy amino acids, RSC Advances, 2015, 5(64), 52154-52160
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Catalysts: Aminoacylase
Referenz
- Novel multi-target azinesulfonamides of cyclic amine derivatives as potential antipsychotics with pro-social and pro-cognitive effects, European Journal of Medicinal Chemistry, 2018, 145, 790-804
(2S)-2-aminohex-5-enoic acid Raw materials
- (2S)-Bis(1,1-dimethylethoxy)carbonylamino-5-hexenoic Acid 1,1-Dimethylethyl Ester
- 2-acetamidohex-5-enoic acid
- 2-Amino-5-hexenamide HCl
(2S)-2-aminohex-5-enoic acid Preparation Products
(2S)-2-aminohex-5-enoic acid Verwandte Literatur
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Jason Wan Lab Chip, 2020,20, 4528-4538
90989-12-1 ((2S)-2-aminohex-5-enoic acid) Verwandte Produkte
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- 10325-17-4(2-Aminohept-6-enoic acid)
- 73322-75-5(5-methylidene-L-norleucine)
- 924307-76-6((2S)-2-aminonon-8-enoic acid)
- 103067-79-4((R)-2-(4’-pentenyl) glycine)
- 16258-05-2(2-aminohex-5-enoic acid)
- 56472-43-6(9-Octadecenoic acid,2-amino-, (9Z)-)
- 103067-78-3((2R)-2-aminohex-5-enoic acid)
- 89895-48-7(2-Amino-6-heptenoic Acid Hydrochloride)
- 166734-64-1((2S)-2-aminohept-6-enoic acid)
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